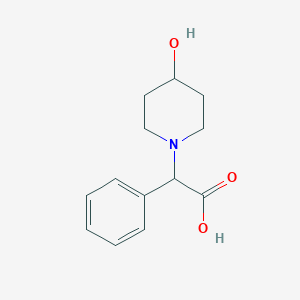
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid typically involves the reaction of piperidine derivatives with phenylacetic acid derivatives. One common method is the hydrogenation of pyridine derivatives to form piperidine, followed by functionalization to introduce the hydroxyl and phenylacetic acid groups .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes using metal catalysts such as molybdenum disulfide. The reaction conditions often include elevated temperatures and pressures to achieve high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The phenylacetic acid moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets. The hydroxyl group and phenylacetic acid moiety can participate in hydrogen bonding and hydrophobic interactions, respectively, with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: Contains the phenylacetic acid moiety but lacks the piperidine ring.
4-Hydroxypiperidine: Contains the piperidine ring with a hydroxyl group but lacks the phenylacetic acid moiety.
Uniqueness
This compound is unique due to the combination of the piperidine ring, hydroxyl group, and phenylacetic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C13H17NO3/c15-11-6-8-14(9-7-11)12(13(16)17)10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17) |
Clave InChI |
ZJDTZMAMQPBQMM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C(C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate](/img/structure/B15238698.png)
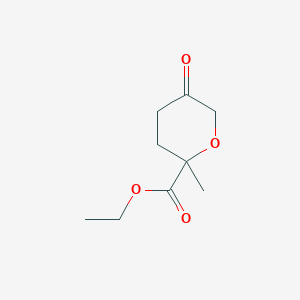
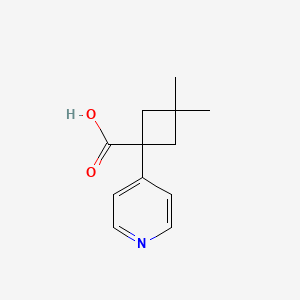
![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B15238713.png)
![[3-(Oxan-4-yl)oxetan-3-yl]methanol](/img/structure/B15238716.png)
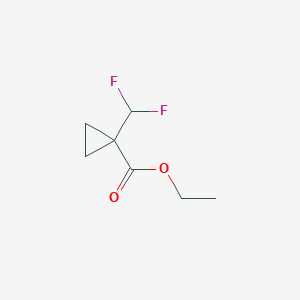
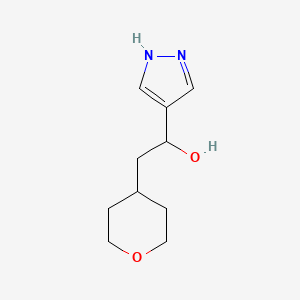
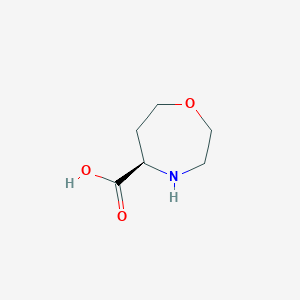
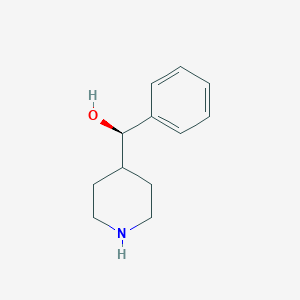
![1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238751.png)
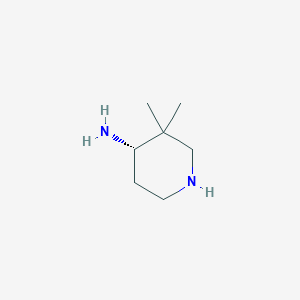
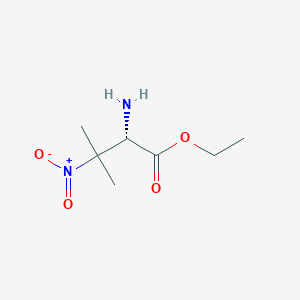
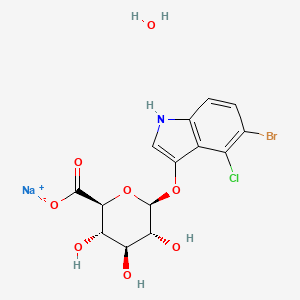
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15238777.png)
